molecular formula C12H13N3O2 B1374165 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one CAS No. 1404752-63-1

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one

Cat. No.: B1374165
CAS No.: 1404752-63-1
M. Wt: 231.25 g/mol
InChI Key: ICGJIGBJUOHSHE-UHFFFAOYSA-N
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Description

“3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one” is a chemical compound with the molecular formula C12H13N3O2 . It is a small molecule with a molecular weight of 231.25 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, analogues of 1 containing the benzo[d]imidazole-2-amine, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine were prepared by substitution of the corresponding 2,6-dichlorobenzo[d]oxazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl) acetonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16) .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 231.25 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Dileep and Murty (2017) developed a simple and efficient synthetic protocol for synthesizing a variety of 1,3-benzoxazole derivatives, including those related to 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one, through a one-pot, three-component reaction under aqueous conditions (Dileep & Murty, 2017).
  • Biological and Medicinal Applications :

    • Gao et al. (2013) synthesized a compound structurally related to this compound as a PET probe for imaging the enzyme PIM1, suggesting its potential use in diagnostic imaging and oncology research (Gao et al., 2013).
    • Köysal et al. (2004) investigated the molecular structure of closely related benzoxazolinone compounds, providing insights into the physical properties and potential applications of similar compounds in material sciences or molecular design (Köysal et al., 2004).
    • Lv et al. (2019) designed and synthesized a heterocyclic compound involving a piperazine derivative for its anti-bone cancer activity, which could guide the development of similar compounds for therapeutic purposes (Lv et al., 2019).
  • Structural Analysis and Characterization :

    • Taşal et al. (2009) conducted a detailed study on the molecular structure and vibrational spectra of a molecule similar to this compound, providing valuable data for the theoretical understanding and characterization of such compounds (Taşal et al., 2009).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJIGBJUOHSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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